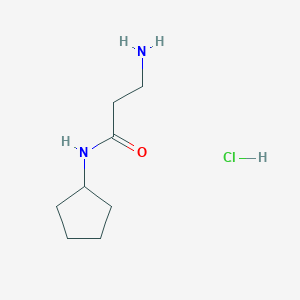
3-(2-Iodophenoxy)azetidine
Overview
Description
“3-(2-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It has a molecular weight of 275.09 .
Synthesis Analysis
The synthesis of azetidines, such as “3-(2-Iodophenoxy)azetidine”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is considered one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “3-(2-Iodophenoxy)azetidine” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom .Chemical Reactions Analysis
Azetidines, such as “3-(2-Iodophenoxy)azetidine”, are known for their unique reactivity, which is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“3-(2-Iodophenoxy)azetidine” has a predicted boiling point of 323.4±37.0 °C and a predicted density of 1.734±0.06 g/cm3 . Its pKa value is predicted to be 9.25±0.40 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-(2-Iodophenoxy)azetidine: is a valuable compound in organic synthesis and medicinal chemistry due to its four-membered heterocycle structure . The ring strain and stability of azetidines make them suitable for various chemical reactions, providing a pathway to synthesize new compounds with potential therapeutic applications.
Drug Discovery
Azetidines, including 3-(2-Iodophenoxy)azetidine , are used as motifs in drug discovery . Their unique reactivity allows for the creation of novel compounds that can interact with biological targets, leading to the development of new drugs.
Polymerization
The compound’s reactive nature makes it a candidate for initiating polymerization reactions . This application could lead to the development of new materials with specific properties tailored for industrial or medical use.
Chiral Templates
3-(2-Iodophenoxy)azetidine: can serve as a chiral template in synthetic chemistry . Its structure can be used to induce chirality in other molecules, which is crucial for creating compounds with desired optical activities.
Peptidomimetic Chemistry
The azetidine ring can act as an amino acid surrogate, making 3-(2-Iodophenoxy)azetidine significant in peptidomimetic chemistry . This field focuses on the design of peptide-like structures that can mimic the biological activity of peptides.
Nucleic Acid Chemistry
Due to its structural features, 3-(2-Iodophenoxy)azetidine has potential applications in nucleic acid chemistry . It could be used to create analogs of nucleic acids or to modify nucleic acid structures for research or therapeutic purposes.
Future Directions
Azetidines, such as “3-(2-Iodophenoxy)azetidine”, have been used in various applications, including drug synthesis and material science. Recent advances in the chemistry and reactivity of azetidines have been reported, and these advances are expected to provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
properties
IUPAC Name |
3-(2-iodophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODLTMIBDYGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)


![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)